CT52923 Exhibits >45-Fold Selectivity for PDGFR/c-Kit Over Flt3/CSF-1R, Contrasting with Multi-Kinase Inhibitors Like Imatinib and Sunitinib
CT52923 demonstrates a narrow kinase inhibition profile: PDGFR and c-Kit are inhibited with IC50 values of 100–200 nM, whereas 45- to >200-fold higher concentrations are required to inhibit Flt3 and CSF-1R, respectively [1]. Other receptor tyrosine kinases, cytoplasmic tyrosine kinases, and serine/threonine kinases are not significantly inhibited at 100- to 1000-fold higher concentrations . In contrast, imatinib inhibits PDGFRα with an IC50 of 2.5 nM but also targets Abl and Kit, while sunitinib inhibits PDGFRβ with an IC50 of 5.7 nM but additionally potently suppresses VEGFR2 (IC50 80 nM), Flt3, and CSF-1R [2]. This differential selectivity means CT52923 can be used to interrogate PDGFR/c-Kit-driven biology with minimal confounding activity at VEGFR, Flt3, or CSF-1R, a key advantage when dissecting PDGFR-specific signaling pathways.
| Evidence Dimension | Kinase selectivity: Fold-selectivity for PDGFR over Flt3/CSF-1R |
|---|---|
| Target Compound Data | PDGFR/c-Kit IC50 = 100–200 nM; Flt3 IC50 ≈ 4.5–9 µM (45-fold); CSF-1R IC50 > 20–40 µM (>200-fold) |
| Comparator Or Baseline | Imatinib: PDGFRα IC50 = 2.5 nM; additional potent inhibition of Abl, Kit. Sunitinib: PDGFRβ IC50 = 5.7 nM; additional potent inhibition of VEGFR2 (80 nM), Flt3, CSF-1R |
| Quantified Difference | CT52923: >45- to >200-fold selectivity window for PDGFR over Flt3/CSF-1R; Imatinib/Sunitinib: multi-kinase inhibition without comparable selectivity |
| Conditions | In vitro kinase inhibition assays using recombinant enzyme preparations |
Why This Matters
Procurement of CT52923 ensures a tool compound with minimal off-target kinase activity that would confound interpretation of PDGFR-specific phenotypes.
- [1] Yu JC, et al. J Pharmacol Exp Ther. 2001;298(3):1172-1178. View Source
- [2] Table 1. IC50 values of tyrosine kinase inhibitors. PMC6071404. View Source
